
methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate
Übersicht
Beschreibung
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are crystalline colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
Molecular Structure Analysis
The molecular structure of a similar compound, 2-(5-FLUORO-1-METHYL-1H-INDOL-3-YL)ETHANAMINE, has a linear formula of C11H13FN2 .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(5-FLUORO-1-METHYL-1H-INDOL-3-YL)ETHANAMINE, include a molecular weight of 192.24 and a linear formula of C11H13FN2 .Wissenschaftliche Forschungsanwendungen
Treatment of Neurological Diseases
The compound has been found to be useful in treating neurological diseases . The solid forms of N-ethyl-2-(5-fluoro-1H-indol-3-yl)-N-methylethan-1-amine, a compound structurally similar to the one , have been used for this purpose .
Treatment of Psychiatric Disorders
In addition to neurological diseases, the compound has also been used in the treatment of psychiatric disorders . This is due to its ability to affect certain neurological pathways .
Inhibitor of Notum
The compound has been found to inhibit Notum, an enzyme that plays a role in the Wnt signaling pathway . This pathway is involved in various biological processes, including cell growth and differentiation .
Structural Studies
The compound has been used in structural studies, particularly in the study of the Notum enzyme . High-resolution structures of the compound’s complexes with Notum have been obtained, providing valuable insights into the enzyme’s function .
Drug Design
The structural information obtained from these studies can be used in the design of potent and brain-accessible drugs for neurodegenerative diseases such as Alzheimer’s disease . In these diseases, upregulation of Wnt signaling may be beneficial .
Chemical Synthesis
The compound can be produced through a Knoevenagel condensation and cyclization reaction . This reaction involves the treatment of substituted 2-methylindoles with POCl3 to produce indolecarboxaldehydes, which are then treated with 2-fluorobenzaldehyde under basic conditions .
Wirkmechanismus
Target of Action
Similar compounds with indole moieties have been known to interact with various proteins and enzymes, influencing cellular processes .
Mode of Action
Compounds with similar structures have been found to inhibit tubulin polymerization, which is crucial for cell division .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may affect the pathways related to cell division and growth .
Result of Action
Based on the potential mode of action, it can be inferred that the compound might lead to the inhibition of cell division and growth .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYPFEWHMRWVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethoxyphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2796647.png)
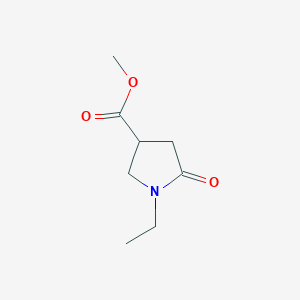
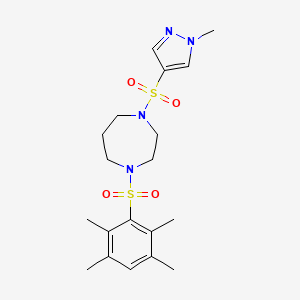
![N-[(5-benzylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2796652.png)

![(3R)-3-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]morpholine hydrochloride](/img/structure/B2796656.png)

![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2796659.png)
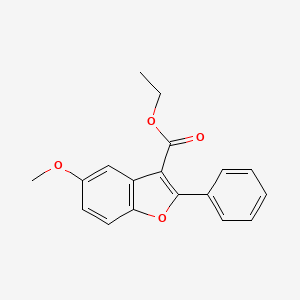
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2796663.png)
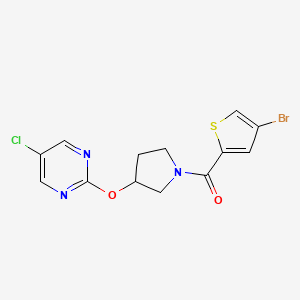
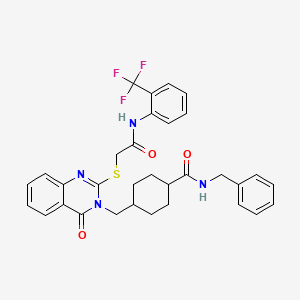

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2796670.png)